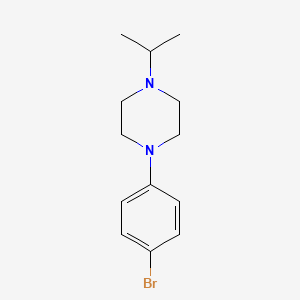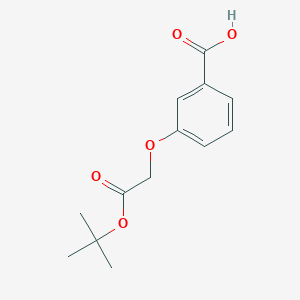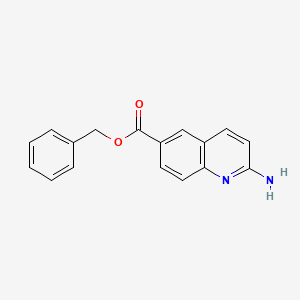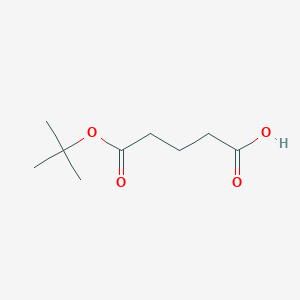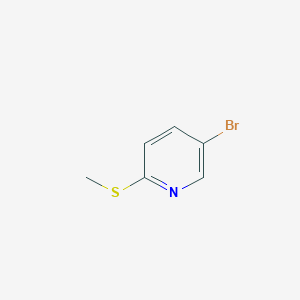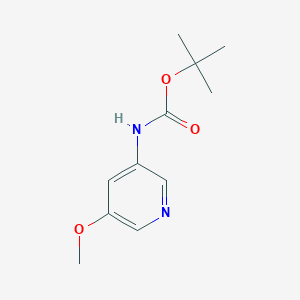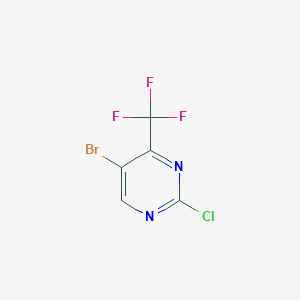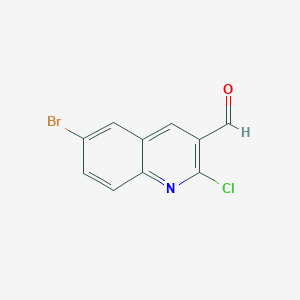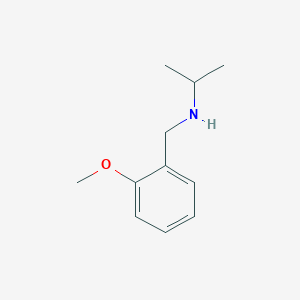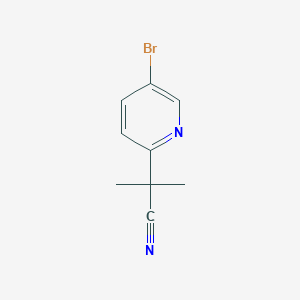
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile
Vue d'ensemble
Description
“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the pure compound.
Molecular Structure Analysis
The molecular structure of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” can be represented by the linear formula C7H5BrN2 . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom .
Applications De Recherche Scientifique
Anti-Fibrosis Activity
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Methods of Application or Experimental Procedures
The synthesis of these compounds involves the reaction of 5-bromopyridine-2-carboxylic acid with hydroxylamine hydrochloride and sodium methoxide in dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the pure compound .
Results or Outcomes
Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Organic Synthesis
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is a versatile intermediate in organic synthesis. It can be used to synthesize a variety of complex organic molecules, including pharmaceuticals and materials .
Methods of Application or Experimental Procedures
The compound can be used in various organic reactions such as cross-coupling reactions, nucleophilic substitutions, and condensation reactions. The specific reaction conditions depend on the desired product .
Results or Outcomes
The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” as a starting material can lead to the synthesis of a wide range of organic compounds with diverse structures and properties .
Material Science
Specific Scientific Field
This research falls under the field of Material Science .
Summary of the Application
“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” can be used in the synthesis of functional materials. For example, it can be used to synthesize organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Methods of Application or Experimental Procedures
The compound can be used in the synthesis of conjugated polymers or small molecules. The specific synthetic procedures depend on the desired material properties .
Results or Outcomes
The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” in material synthesis can lead to the development of new materials with improved properties, such as higher efficiency, better stability, and lower cost .
Synthesis of Novel Heterocyclic Compounds
Summary of the Application
“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” can be used to prepare libraries of novel heterocyclic compounds with potential biological activities .
Methods of Application or Experimental Procedures
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The specific synthetic procedures depend on the desired compound .
Results or Outcomes
The synthesized compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their biological activities .
Chemical Research Tool
Specific Scientific Field
This research falls under the field of Chemical Research .
Summary of the Application
“2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” is a chemical compound that can be used as a research tool in chemical research .
Methods of Application or Experimental Procedures
The compound can be used in various chemical reactions. The specific reaction conditions depend on the desired product .
Results or Outcomes
The use of “2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile” as a research tool can lead to the synthesis of a wide range of chemical compounds with diverse structures and properties .
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFRTRIRICENNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468998 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
CAS RN |
871239-58-6 | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Bromobenzo[D]thiazole-2-thiol](/img/structure/B1279807.png)
![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)
